molecular formula C17H18ClF2NO B4172034 N-1-adamantyl-4-chloro-2,3-difluorobenzamide

N-1-adamantyl-4-chloro-2,3-difluorobenzamide

Cat. No.: B4172034
M. Wt: 325.8 g/mol
InChI Key: YKMQTPDOXVKKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-4-chloro-2,3-difluorobenzamide, commonly known as ACD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. ACD is a white crystalline powder that is insoluble in water but soluble in organic solvents like ethanol and methanol.

Mechanism of Action

The mechanism of action of ACD involves the inhibition of tubulin polymerization, which is essential for cell division. ACD binds to the colchicine binding site on tubulin, preventing the formation of microtubules, which are necessary for cell division and proliferation. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, ACD has also been found to have anti-inflammatory and anti-fungal activities. ACD inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for inflammation. ACD has also been shown to inhibit the growth of various fungi, including Candida albicans.

Advantages and Limitations for Lab Experiments

One of the major advantages of ACD is its high potency and selectivity towards cancer cells. ACD has been found to be more effective against cancer cells than normal cells, which reduces the risk of toxicity. However, ACD has poor aqueous solubility, which makes it difficult to administer in vivo. Moreover, ACD is unstable in the presence of light and air, which limits its shelf life.

Future Directions

There are several future directions for research on ACD. One of the potential applications of ACD is in the development of novel anti-cancer drugs. Researchers can explore the structure-activity relationship of ACD and its derivatives to optimize its anti-cancer properties. Moreover, the development of novel drug delivery systems can improve the solubility and stability of ACD. Apart from cancer therapy, ACD can also be studied for its potential applications in agriculture and materials science. ACD has been found to have herbicidal and insecticidal properties, which can be explored for crop protection. ACD can also be used as a building block for the synthesis of novel materials with unique properties.

Scientific Research Applications

ACD has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that ACD has anti-proliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. ACD has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy.

Properties

IUPAC Name

N-(1-adamantyl)-4-chloro-2,3-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClF2NO/c18-13-2-1-12(14(19)15(13)20)16(22)21-17-6-9-3-10(7-17)5-11(4-9)8-17/h1-2,9-11H,3-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMQTPDOXVKKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C(=C(C=C4)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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